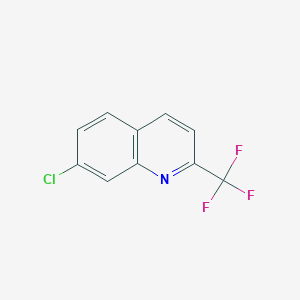

7-Chloro-2-(trifluoromethyl)quinoline

Übersicht

Beschreibung

7-Chloro-2-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Quinolines are nitrogen-containing heterocyclic compounds that are widely used in medicinal chemistry due to their diverse biological activities. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and provides unique properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(trifluoromethyl)quinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, 2-Propyl-3-iodoquinoline can be transformed into 2-Propyl-3-(trifluoromethyl)quinoline using ClCF2CO2Me, CuI, and KF under reflux in DMF . Another method involves the iridium-catalyzed trifluoromethylation of 6-methylquinoline .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize catalytic processes and efficient purification techniques to meet industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

7-Chloro-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles under appropriate conditions.

Cross-Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.

Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or DMF.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while cross-coupling reactions can produce biaryl derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial and Anticancer Properties

Research has indicated that derivatives of 7-chloro-2-(trifluoromethyl)quinoline exhibit significant antimicrobial and anticancer activities. For instance, modifications of this compound have been studied for their potential to inhibit bacterial growth and cancer cell proliferation. A study highlighted its effectiveness against certain strains of bacteria, suggesting its potential as an antibiotic agent.

Antimalarial Activity

The compound is also linked to the synthesis of antimalarial drugs, particularly piperaquine, which is used in Artemisinin-based Combination Therapy (ACT) for treating malaria caused by Plasmodium falciparum. The long half-life of piperaquine enhances its effectiveness in preventing re-infection, making it a crucial component in malaria treatment regimens .

Synthetic Methodologies

Synthesis and Derivatives

The synthesis of this compound is often achieved through various chemical reactions involving quinoline derivatives. Notable methods include reactions with piperazine and other amines, which yield various functionalized quinolines that can be further explored for biological activity . The development of "green" synthesis methods has also been reported, emphasizing environmentally friendly approaches to producing this compound .

Biological Research

Potential Biological Activities

Beyond its antimicrobial and anticancer properties, studies have explored the broader biological activities of this compound derivatives. These include anti-inflammatory effects and interactions with cellular pathways that could lead to novel therapeutic applications. The investigation into these properties is ongoing, with researchers aiming to elucidate the mechanisms underlying the compound's bioactivity.

Material Science

Fluorinated Compounds in Materials

The unique trifluoromethyl group in this compound contributes to its potential use in material science. Fluorinated compounds are known for their stability and resistance to solvents, making them suitable for applications in coatings, polymers, and other advanced materials . Research into the properties of these materials continues to expand the potential applications of quinoline derivatives.

Data Table: Summary of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Antimicrobial and anticancer properties; used in antimalarial drug synthesis (piperaquine). |

| Synthetic Methodologies | Various synthesis routes including environmentally friendly methods; derivatives for biological testing. |

| Biological Research | Investigated for anti-inflammatory effects; ongoing studies on cellular interactions. |

| Material Science | Potential use in advanced materials due to stability and solvent resistance. |

Case Studies

- Antimicrobial Study : A recent publication examined the efficacy of a series of this compound derivatives against Staphylococcus aureus, demonstrating significant antibacterial activity compared to standard antibiotics.

- Anticancer Research : Another study focused on the cytotoxic effects of modified quinolines on various cancer cell lines, revealing promising results that warrant further investigation into their mechanisms of action.

- Synthesis Innovations : Researchers have developed a novel synthetic route that reduces waste and enhances yield when producing this compound, showcasing advancements in green chemistry practices.

Wirkmechanismus

The mechanism of action of 7-Chloro-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial or antineoplastic activity . The exact pathways and targets depend on the specific application and the structure of the derivative used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 7-Fluoro-2-(trifluoromethyl)quinoline

- 7-Bromo-2-(trifluoromethyl)quinoline

- 7-Iodo-2-(trifluoromethyl)quinoline

Uniqueness

7-Chloro-2-(trifluoromethyl)quinoline is unique due to the presence of both chlorine and trifluoromethyl groups, which confer distinct chemical and biological properties. The chlorine atom can participate in various substitution reactions, while the trifluoromethyl group enhances the compound’s stability and biological activity .

Biologische Aktivität

7-Chloro-2-(trifluoromethyl)quinoline is a compound of significant interest in medicinal chemistry, particularly for its potential antimalarial and anticancer activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and findings from various studies.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound derivatives has been explored extensively. Research indicates that modifications to the quinoline structure can enhance biological activity. For example, the introduction of different side chains has been shown to affect the compound's efficacy against various strains of Plasmodium falciparum, the causative agent of malaria.

Key Findings:

- Antimalarial Activity : Compounds derived from 7-chloroquinolines have demonstrated potent activity against chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of P. falciparum. Notably, certain derivatives exhibited IC50 values in the nanomolar range, significantly outperforming standard treatments like chloroquine .

- Cytotoxicity : A series of studies have evaluated the cytotoxic effects of 7-chloroquinoline derivatives against human cancer cell lines. These studies revealed varying degrees of effectiveness, with some compounds showing selective toxicity towards cancer cells while sparing non-tumor cells .

Biological Activity Data

The following table summarizes key biological activities and IC50 values for several derivatives of this compound:

| Compound | Target Organism/Cell Line | IC50 (nM) | Activity Description |

|---|---|---|---|

| 7a | P. falciparum (CQ-S) | 3.27 | Potent antiplasmodial activity |

| 7g | P. falciparum (CQ-R) | 11.16 | Significant activity against resistant strain |

| 15a | P. falciparum (CQ-R) | 9.79 | 10-fold higher activity than CQ |

| 2 | Zebrafish Embryo Model | N/A | Potent growth inhibitor |

| HD6 | Various bacterial strains | 8 μg/mL | Good antibacterial potential |

Case Studies

- Antimalarial Activity : In a study evaluating various quinoline derivatives, compound 7g showed rapid parasite killing efficacy against CQ-R strains, demonstrating its potential as a lead candidate for further development in malaria treatment . The study highlighted the importance of structural modifications in enhancing antiplasmodial activity.

- Anticancer Studies : A series of quinoline-derived trifluoromethyl alcohols were tested in zebrafish embryos, revealing that certain compounds induced significant cell death through apoptotic pathways . This suggests that modifications to the quinoline structure can lead to promising anticancer agents.

- Antibacterial Properties : Another study investigated the antibacterial activity of various quinoline derivatives, including those based on 7-chloroquinoline. Some compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics like chloramphenicol against Gram-positive bacteria such as Staphylococcus aureus .

Eigenschaften

IUPAC Name |

7-chloro-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF3N/c11-7-3-1-6-2-4-9(10(12,13)14)15-8(6)5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHRZPSINYXZPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80452649 | |

| Record name | 7-chloro-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176722-70-6 | |

| Record name | 7-chloro-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.